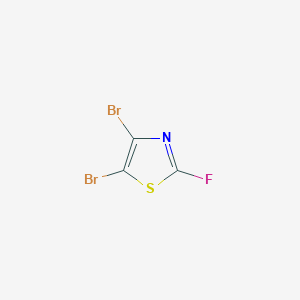

4,5-Dibromo-2-fluoro-1,3-thiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

57314-12-2 |

|---|---|

Molecular Formula |

C3Br2FNS |

Molecular Weight |

260.91 g/mol |

IUPAC Name |

4,5-dibromo-2-fluoro-1,3-thiazole |

InChI |

InChI=1S/C3Br2FNS/c4-1-2(5)8-3(6)7-1 |

InChI Key |

NBVXZZRTDYRQFT-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(SC(=N1)F)Br)Br |

Origin of Product |

United States |

Advanced Chemical Reactivity and Transformation of 4,5 Dibromo 2 Fluoro 1,3 Thiazole

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing halogenated aromatic and heteroaromatic compounds. The feasibility and regioselectivity of SNAr reactions on 4,5-dibromo-2-fluoro-1,3-thiazole would be governed by the relative lability of the fluoro and bromo substituents and the electronic effects of the adjacent halogens.

Reactivity at the Fluoro Position (C-2)

The C-2 position of the thiazole (B1198619) ring is inherently electron-deficient, a characteristic that is further amplified by the electronegativity of the fluorine atom. nih.gov Fluorine is an excellent leaving group in SNAr reactions, particularly when attached to an activated position on a heterocyclic ring. nih.gov Research on other 2-fluorinated heterocycles demonstrates that the fluorine atom is readily displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. nih.gov This preferential reactivity at the C-2 position is a common feature in the chemistry of 2,4-dihalogenated thiazoles, where the C-2 halogen is typically more susceptible to nucleophilic attack. frontiersin.org

Reactivity at the Bromo Positions (C-4 and C-5)

The bromine atoms at the C-4 and C-5 positions are generally less reactive towards nucleophilic substitution compared to the fluorine at C-2. However, under forcing reaction conditions or with highly reactive nucleophiles, substitution at these positions may be possible. The relative reactivity between the C-4 and C-5 positions is influenced by the electronic environment of the thiazole ring. Theoretical studies on thiazole derivatives suggest that the C-5 position is typically more susceptible to electrophilic attack, which implies that the C-4 position might be more electron-deficient and thus, in principle, more reactive towards nucleophiles. nih.gov

Influence of Adjacent Halogens on Reaction Pathways

The presence of multiple halogen atoms on the thiazole ring has a synergistic effect on its reactivity. The electron-withdrawing nature of the halogens activates the entire ring system towards nucleophilic attack. The fluorine atom at C-2, being the most electronegative, will have the most significant activating effect, further enhancing the reactivity at this position. Conversely, the bromine atoms at C-4 and C-5 will also influence the reactivity at C-2 and at each other's positions. In polyhalogenated systems, the substitution of one halogen can alter the electronic properties of the ring, thereby affecting the reactivity of the remaining halogens in subsequent reactions.

Cross-Coupling Reactions at Halogenated Sites

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used in the functionalization of halogenated heterocycles. The site-selectivity of these reactions on this compound would depend on the relative reactivity of the C-F and C-Br bonds towards the palladium catalyst.

Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds. nih.govyoutube.com In polyhalogenated substrates, the selectivity of the Suzuki-Miyaura reaction is often dictated by the bond dissociation energy of the carbon-halogen bond. Generally, the reactivity order is C-I > C-Br > C-Cl > C-F. rsc.org Based on this trend, it is highly probable that the Suzuki-Miyaura coupling of this compound would occur selectively at one of the C-Br bonds before any reaction at the C-F bond. Studies on dibrominated thiophenes and other heterocycles have shown that selective mono- or di-arylation can be achieved under controlled conditions. nih.gov The regioselectivity between the C-4 and C-5 bromo positions would be subtle and likely influenced by steric and electronic factors of the coupling partners and the specific catalytic system employed.

Table 1: Predicted Regioselectivity in Suzuki-Miyaura Cross-Coupling

| Position | Halogen | Predicted Reactivity | Rationale |

|---|---|---|---|

| C-2 | Fluoro | Low | Strong C-F bond, less prone to oxidative addition. |

| C-4 | Bromo | High | Weaker C-Br bond, preferential site for oxidative addition. |

Sonogashira Coupling Reactions

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. youtube.com Similar to the Suzuki-Miyaura reaction, the reactivity in Sonogashira coupling is dependent on the nature of the halogen. The general order of reactivity is C-I > C-Br > C-Cl. analis.com.my Therefore, it is expected that the Sonogashira coupling of this compound would also proceed selectively at the C-4 or C-5 bromo positions. The reaction typically requires a palladium catalyst and a copper(I) co-catalyst. The choice of catalyst, ligands, and reaction conditions can influence the efficiency and selectivity of the coupling. nih.gov

Table 2: Predicted Regioselectivity in Sonogashira Coupling

| Position | Halogen | Predicted Reactivity | Rationale |

|---|---|---|---|

| C-2 | Fluoro | Low | Strong C-F bond is generally unreactive under Sonogashira conditions. |

| C-4 | Bromo | High | C-Br bond is susceptible to oxidative addition by the palladium catalyst. |

Heck and Stille Coupling Reactions

The Heck and Stille reactions are powerful palladium-catalyzed cross-coupling methods for the formation of carbon-carbon bonds. While specific literature on the direct application of this compound in these reactions is not extensively detailed, the reactivity of similar di- and tri-halogenated heterocyclic systems allows for a well-grounded projection of its behavior.

In a molecule like this compound, the two bromine atoms at the C4 and C5 positions are the most likely sites for oxidative addition of a palladium(0) catalyst, which is the initial step in both the Heck and Stille catalytic cycles. The carbon-bromine bond is significantly weaker and more polarizable than the carbon-fluorine bond, rendering it more susceptible to reaction with the low-valent palladium species.

Table 1: Comparison of Heck and Stille Coupling Reactions

| Feature | Heck Coupling | Stille Coupling |

| Coupling Partner | Alkenes | Organostannanes (R-SnR'₃) |

| Catalyst | Palladium(0) complexes | Palladium(0) complexes |

| Base | Often required (e.g., Et₃N, K₂CO₃) | Generally not required |

| Byproducts | Halide salts | Stannyl halides (X-SnR'₃) |

For the Heck reaction , one of the bromine atoms would be expected to react with an alkene in the presence of a palladium catalyst and a base to form a substituted vinylthiazole. The regioselectivity of this reaction—whether the C4-Br or C5-Br bond reacts preferentially—would likely be influenced by the electronic environment and steric hindrance around each position.

The Stille reaction , which couples the thiazole with an organostannane, offers another avenue for functionalization. Similar to the Heck reaction, the initial oxidative addition would occur at one of the C-Br bonds. The choice of organostannane would determine the nature of the substituent introduced onto the thiazole ring.

Chemoselectivity in Multi-Halogenated Substrates

A key aspect of the reactivity of this compound is the potential for chemoselectivity in its cross-coupling reactions. With three halogen atoms present, the ability to selectively react one over the others is a significant synthetic advantage.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F. Based on this trend, the bromine atoms in this compound will be significantly more reactive than the fluorine atom. This inherent difference allows for selective functionalization at the C4 and C5 positions while leaving the C-F bond intact.

The differentiation between the two bromine atoms at C4 and C5 presents a more subtle challenge. The electronic and steric environment of each position can influence the rate of oxidative addition. It is plausible that by carefully selecting the palladium catalyst, ligands, and reaction conditions, a degree of regioselectivity between the C4-Br and C5-Br bonds could be achieved. For instance, in other dihalogenated heterocyclic systems, the more electron-deficient position or the less sterically hindered position often reacts preferentially.

Lithiation and Halogen–Metal Exchange Reactions

Halogen–metal exchange is a powerful technique for the generation of organometallic intermediates, which can then be trapped with various electrophiles to introduce a wide range of functional groups.

Selective Deprotonation and Quenching Reactions

While direct deprotonation of the thiazole ring is a possibility, the presence of the bromine atoms makes halogen-metal exchange a more probable pathway for lithiation. Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to result in the exchange of one of the bromine atoms for a lithium atom.

The resulting lithiated thiazole is a potent nucleophile and can be quenched with a variety of electrophiles. This two-step sequence provides a versatile method for introducing substituents that are not accessible through cross-coupling reactions.

Table 2: Examples of Quenching Reagents for Lithiated Thiazoles

| Quenching Reagent | Introduced Functional Group |

| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |

| Aldehydes (RCHO) | Secondary alcohol (-CH(OH)R) |

| Ketones (R₂CO) | Tertiary alcohol (-C(OH)R₂) |

| Alkyl halides (R'X) | Alkyl group (-R') |

| Disulfides (RSSR) | Thioether (-SR) |

Reactivity Differences Between Bromine and Fluorine in Organometallic Intermediates

In the context of halogen-metal exchange, the difference in reactivity between bromine and fluorine is stark. The C-Br bond is significantly more prone to exchange with organolithium reagents than the C-F bond. This is due to the higher polarizability of the C-Br bond and the greater stability of the resulting bromide anion compared to the fluoride (B91410) anion.

Therefore, under standard halogen-metal exchange conditions, selective reaction at one of the bromine atoms is anticipated, leaving the fluorine atom untouched. This chemoselectivity is a crucial feature for the controlled functionalization of this compound. The resulting organometallic intermediate would be a 4- or 5-lithio-2-fluoro-bromothiazole, a versatile precursor for further synthetic transformations.

Ring-Opening and Rearrangement Pathways

The stability of the thiazole ring is a critical factor in its synthetic utility. Under certain conditions, heterocyclic rings can undergo opening or rearrangement, leading to unexpected products.

Stability and Transformations under Various Reaction Conditions

The 1,3-thiazole ring is generally considered to be a stable aromatic system. However, the presence of multiple halogen substituents can influence its stability. Highly electron-withdrawing groups can make the ring more susceptible to nucleophilic attack, which in some cases can lead to ring-opening.

While there is no specific data on the ring-opening of this compound, studies on other halogenated thiazoles suggest that the ring is generally robust under the conditions typically employed for cross-coupling and lithiation reactions. However, treatment with very strong nucleophiles or under harsh basic or acidic conditions could potentially lead to degradation or rearrangement of the thiazole core.

A known phenomenon in dihalothiazoles is the "halogen dance" reaction, where a halogen atom migrates from one position to another under the influence of a strong base. It is conceivable that under specific basic conditions, this compound could undergo such a rearrangement, leading to isomeric products. The stability of the compound under a given set of reaction conditions should therefore be carefully evaluated to ensure the desired transformation occurs without unintended side reactions.

Photochemical and Thermal Induced Rearrangements

The study of photochemical and thermal induced rearrangements of heterocyclic compounds is a significant area of chemical research, offering pathways to novel molecular structures and isomers that may not be accessible through conventional synthetic routes. However, specific research detailing the photochemical and thermal induced rearrangements of this compound is not extensively documented in publicly available scientific literature. Therefore, the following discussion is based on the general principles of photochemical and thermal reactivity of thiazole and its derivatives, providing a predictive framework for the potential transformations of this compound.

Photochemical Rearrangements

Photochemical isomerization of thiazoles can lead to a variety of structural permutations. Theoretical studies on model thiazole systems, such as methyl-substituted thiazoles, provide insight into the potential mechanisms of these transformations. rsc.org Upon irradiation, thiazoles can undergo isomerization to their corresponding isothiazole (B42339) isomers. For this compound, this would conceptually lead to the formation of various dibromo-fluoro-isothiazole isomers.

The proposed mechanisms for such photochemical isomerizations of thiazoles generally involve high-energy intermediates and complex reaction pathways. Three potential routes have been explored theoretically for substituted thiazoles:

Internal Cyclization-Isomerization (Path A): This pathway involves the formation of a transient tricyclic intermediate, which then rearranges to the isomer.

Ring Contraction-Ring Expansion (Path B): This mechanism proceeds through the contraction of the thiazole ring to a three-membered ring intermediate, followed by expansion to the isomerized five-membered ring.

Direct Route (Path C): This route suggests a more direct transformation from the reactant to the photoproduct via a conical intersection from the excited state. rsc.org

For this compound, the presence of heavy bromine atoms could influence the photochemical behavior. The heavy atom effect may promote intersystem crossing to the triplet state, potentially opening up different reaction pathways or affecting the efficiency of the isomerization. The fluorine atom at the 2-position, being highly electronegative, would also be expected to influence the electronic distribution in the thiazole ring and its excited states.

A hypothetical photochemical isomerization of this compound is presented in the table below, illustrating the potential isothiazole products.

| Reactant | Potential Photochemical Isomerization Products |

| This compound | 3,4-Dibromo-5-fluoro-1,2-isothiazole |

| 4,5-Dibromo-3-fluoro-1,2-isothiazole | |

| 3,5-Dibromo-4-fluoro-1,2-isothiazole |

Note: The formation and relative ratios of these products would depend on the specific reaction conditions and the intricate photophysical and photochemical properties of the starting material.

Thermal Induced Rearrangements

Thermally induced rearrangements of thiazoles are generally less common than their photochemical counterparts due to the aromatic stability of the thiazole ring. High temperatures are often required to overcome the activation energy for ring cleavage and rearrangement. When such rearrangements do occur, they can proceed through mechanisms involving ring-opened intermediates.

For this compound, thermal stress could potentially lead to fragmentation of the ring or rearrangement to more stable isomers, if any exist. The carbon-bromine bonds are typically the weakest in the substituted ring and could be susceptible to homolytic cleavage at high temperatures, initiating radical-based reaction pathways. However, without specific experimental data, the precise nature of the thermally induced products remains speculative.

It is also conceivable that under certain conditions, substituent migration could occur. For instance, one of the bromine atoms could potentially migrate to a different position on the ring, although this would likely require a significant energy input.

The following table summarizes the potential, though speculative, outcomes of thermal treatment of this compound.

| Process | Potential Outcome | Remarks |

| High-Temperature Thermolysis | Decomposition/Fragmentation | Due to the high aromatic stability of the thiazole ring, high temperatures would likely lead to decomposition rather than clean rearrangement. |

| Substituent Migration | Isomerization (e.g., to 2,4-Dibromo-5-fluoro-1,3-thiazole) | This is a hypothetical pathway and would depend on the relative thermodynamic stabilities of the isomers. |

Rigorous Spectroscopic and Structural Elucidation of 4,5 Dibromo 2 Fluoro 1,3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections discuss the predicted NMR data for 4,5-Dibromo-2-fluoro-1,3-thiazole.

Due to the absence of any hydrogen atoms directly attached to the thiazole (B1198619) ring in this compound, a proton NMR spectrum will not show any signals corresponding to the core structure of the molecule. Any observed signals would be attributable to impurities or a specified solvent.

The ¹³C NMR spectrum is crucial for determining the carbon framework of a molecule. For this compound, three distinct signals are expected, corresponding to the three carbon atoms of the thiazole ring. The chemical shifts are influenced by the electronegativity of the adjacent atoms (nitrogen, sulfur, fluorine, and bromine). The carbon atom bonded to the highly electronegative fluorine atom (C-2) is expected to resonate at the lowest field. The carbon atoms bonded to bromine (C-4 and C-5) will also be significantly deshielded.

Furthermore, the coupling between the carbon nuclei and the fluorine atom (¹⁹F) provides valuable structural information. The C-2 carbon will exhibit a large one-bond coupling constant (¹JCF), while the C-4 and C-5 carbons will show smaller two- and three-bond couplings (²JCF and ³JCF), respectively.

Table 1: Predicted ¹³C NMR Chemical Shifts (δ) and C-F Coupling Constants (J) for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling Constant (J, Hz) |

| C-2 | 155.0 - 165.0 | ¹JCF = 250 - 300 |

| C-4 | 110.0 - 120.0 | ²JCF = 10 - 20 |

| C-5 | 105.0 - 115.0 | ³JCF = 3 - 8 |

| Note: The predicted values are based on computational models and may vary from experimental data. |

¹⁹F NMR spectroscopy is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in a unique chemical environment. The chemical shift of this signal will be influenced by the electronic environment of the thiazole ring.

Table 2: Predicted ¹⁹F NMR Chemical Shift for this compound

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) |

| F-2 | -60.0 to -80.0 (relative to CFCl₃) |

| Note: The predicted value is based on computational models and may vary from experimental data. |

While one-dimensional NMR provides significant data, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable for unambiguous structural confirmation. An HSQC experiment would correlate the carbon signals with any attached protons (though none are present on the ring of the title compound). An HMBC experiment would reveal long-range couplings between the fluorine atom and the carbon atoms (C-4 and C-5), as well as between the carbon atoms themselves, thus confirming the connectivity of the thiazole ring.

Infrared (IR) and Raman Spectroscopy

The IR spectrum of this compound is expected to be characterized by several key absorption bands corresponding to the vibrational modes of the thiazole ring and the carbon-halogen bonds. The principal vibrational modes and their predicted frequencies are summarized in the table below.

Table 3: Predicted IR Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| C=N stretch | 1600 - 1650 | Stretching vibration of the imine bond. |

| Thiazole ring stretch | 1400 - 1550 | Collective stretching of the ring bonds. |

| C-F stretch | 1100 - 1200 | Stretching of the carbon-fluorine bond. |

| C-Br stretch | 500 - 600 | Stretching of the carbon-bromine bonds. |

| Thiazole ring deformation | 600 - 800 | In-plane and out-of-plane ring bending. |

| Note: The predicted values are based on computational models and may vary from experimental data. |

The Raman spectrum would be expected to show complementary information, with the symmetric vibrations of the thiazole ring potentially being more intense than in the IR spectrum.

Characteristic Frequencies of Thiazole Ring and Halogen Substituents

The infrared (IR) spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the vibrations of the thiazole ring and its halogen substituents. The thiazole ring itself typically displays a series of bands in the fingerprint region (approximately 1600-1000 cm⁻¹) arising from C=C, C=N, and C-S stretching vibrations, as well as ring breathing modes.

The presence of heavy bromine atoms at the 4 and 5 positions would likely lead to low-frequency C-Br stretching vibrations, typically observed in the 600-500 cm⁻¹ region. The C-F stretching vibration at the 2-position is anticipated to appear at a higher frequency, generally in the range of 1400-1000 cm⁻¹, due to the high electronegativity and low mass of the fluorine atom. The precise positions of these bands would be influenced by the electronic effects of the other substituents on the ring.

Table 1: Predicted Characteristic Infrared Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Thiazole Ring | C=C and C=N stretching | 1600 - 1450 |

| Ring vibrations | 1450 - 1000 | |

| C-F | Stretching | 1400 - 1000 |

| C-Br | Stretching | 600 - 500 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as providing insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion of this compound, allowing for the unambiguous determination of its elemental formula (C₃Br₂FNS). The presence of two bromine atoms would result in a characteristic isotopic pattern for the molecular ion peak, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 1:2:1, corresponding to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Patterns and Mechanisms

The fragmentation of this compound in the mass spectrometer would likely proceed through several pathways. Initial fragmentation could involve the loss of a bromine atom, leading to a prominent [M-Br]⁺ ion. Subsequent fragmentation could involve the cleavage of the thiazole ring. Common fragmentation patterns for thiazole rings include the loss of HCN or a thioformyl (B1219250) radical (HCS). The presence of the fluorine atom might also lead to the elimination of a CF radical. A detailed analysis of these fragmentation pathways can provide valuable information about the connectivity of the atoms within the molecule. sapub.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Definitive Molecular Geometry

A single crystal X-ray diffraction study of this compound would be necessary to determine its precise molecular geometry. This would confirm the planar structure of the thiazole ring and provide accurate measurements of the C-S, C-N, C-C, C-F, and C-Br bond lengths and the internal bond angles of the ring. This experimental data is invaluable for understanding the electronic effects of the substituents on the ring's geometry. For instance, studies on similar brominated thiazoles have provided detailed insights into their molecular structures. researchgate.net

Intermolecular Interactions in the Crystalline State

In the crystalline state, molecules of this compound are expected to pack in a way that maximizes stabilizing intermolecular interactions. Given the presence of halogen atoms, halogen bonding (Br···N or Br···S interactions) could be a significant feature in the crystal packing. researchgate.netresearchgate.net Additionally, π-π stacking interactions between the thiazole rings of adjacent molecules may also be present. The fluorine atom could participate in weak hydrogen bonds if suitable hydrogen bond donors are present in the crystal lattice, or in other dipole-dipole interactions. Understanding these interactions is key to rationalizing the solid-state properties of the compound.

Computational and Theoretical Investigations of 4,5 Dibromo 2 Fluoro 1,3 Thiazole

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of modern computational chemistry, providing a balance between accuracy and computational cost.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict the regions of a molecule that are rich or poor in electrons. Red and yellow areas on an MEP map indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. For 4,5-Dibromo-2-fluoro-1,3-thiazole, an MEP map would reveal the influence of the electronegative fluorine and bromine atoms and the thiazole (B1198619) ring on the charge distribution.

Vibrational Frequencies and Spectroscopic Predictions

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectral bands. By calculating these frequencies, scientists can predict the appearance of a molecule's vibrational spectrum. This is a valuable tool for interpreting experimental spectra and confirming the structure of a synthesized compound.

Quantum Chemical Descriptors and Reactivity Indices

Beyond the HOMO-LUMO gap, a range of other quantum chemical descriptors can be calculated to provide deeper insights into a molecule's reactivity.

Fukui Functions and Electrophilic/Nucleophilic Sites

Fukui functions are used to describe the change in electron density at a given point in a molecule when the total number of electrons is changed. They are powerful tools for identifying the most likely sites for electrophilic and nucleophilic attack within a molecule. By calculating the Fukui functions for this compound, one could pinpoint which atoms are most susceptible to attack by different types of reagents, providing a more nuanced picture of its reactivity than MEP maps alone.

While the specific data for this compound is not available, the principles outlined above represent the standard and rigorous computational approach that would be necessary to characterize this and other novel chemical compounds.

: Global and Local Reactivity Parameters

A thorough review of scientific databases and literature reveals a notable absence of specific computational studies performed directly on this compound. While computational chemistry is a powerful tool for predicting the properties of novel molecules, it appears that this particular compound has not yet been the subject of dedicated theoretical investigation.

Typically, such studies would involve the use of quantum chemical methods, such as Density Functional Theory (DFT), to calculate a range of global and local reactivity parameters. These parameters provide valuable insights into the chemical behavior of a molecule.

Table 1: Commonly Calculated Global and Local Reactivity Parameters

| Parameter | Symbol | Description |

| Global Parameters | ||

| Highest Occupied Molecular Orbital Energy | EHOMO | Indicates the molecule's ability to donate electrons. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | A measure of the molecule's chemical stability and reactivity. |

| Ionization Potential | IP | The energy required to remove an electron from the molecule. |

| Electron Affinity | EA | The energy released when an electron is added to the molecule. |

| Electronegativity | χ | The ability of the molecule to attract electrons. |

| Chemical Hardness | η | A measure of the molecule's resistance to change in its electron distribution. |

| Chemical Softness | S | The reciprocal of chemical hardness, indicating higher reactivity. |

| Electrophilicity Index | ω | A measure of the molecule's ability to act as an electrophile. |

| Local Parameters | ||

| Fukui Functions | f(r) | Identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. |

| Local Softness and Hardness | s(r), η(r) | Provide site-specific information about the molecule's reactivity. |

| Molecular Electrostatic Potential | MESP | A map of the electrostatic potential on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. |

In the absence of specific studies on this compound, it is not possible to provide quantitative data for these parameters. Future computational work would be necessary to elucidate the specific reactivity profile of this compound.

Intermolecular Interactions and Crystal Engineering Studies

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, which in turn influences its material characteristics such as melting point, solubility, and polymorphism. Crystal engineering focuses on the design and synthesis of functional solid-state structures based on an understanding of these interactions.

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The analysis generates a three-dimensional Hirshfeld surface and corresponding two-dimensional "fingerprint plots."

As there are no published crystal structures for this compound, a Hirshfeld surface analysis has not been performed. The generation of such data is contingent upon the successful synthesis of single crystals of the compound and their analysis via X-ray diffraction.

Weak Interactions (e.g., Halogen Bonding) and Their Significance

The presence of two bromine atoms and a fluorine atom in this compound suggests that weak interactions, particularly halogen bonding, could play a significant role in its crystal packing. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a nitrogen or sulfur atom.

In the context of this compound, the bromine atoms are potential halogen bond donors, while the nitrogen and sulfur atoms of the thiazole ring could act as halogen bond acceptors. These interactions can be highly directional and play a crucial role in determining the supramolecular architecture of the crystal.

However, without experimental crystallographic data, any discussion of the specific halogen bonding patterns and their significance in the solid state of this compound remains speculative. Further experimental work is required to confirm the presence and nature of these interactions.

Insufficient Published Research on this compound Limits Comprehensive Analysis

General chemical principles and research on analogous structures provide a hypothetical framework for its potential applications. For instance, the fluorination of heterocyclic compounds is a well-established strategy in materials science to modulate the electronic properties of organic semiconductors. The introduction of fluorine atoms, owing to their high electronegativity, can lower the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of a molecule. This tuning of frontier molecular orbitals is crucial in the design of materials for organic electronics, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).

Similarly, the thiazole ring is a common heterocyclic motif incorporated into conjugated polymers and small molecules for electronic applications. Its electron-deficient nature can influence the charge transport characteristics and photophysical properties of the resulting materials. The bromine atoms at the 4 and 5 positions of the thiazole ring would typically serve as reactive sites for cross-coupling reactions, such as Suzuki, Stille, or Sonogashira reactions. These reactions are fundamental in the synthesis of complex conjugated systems, including donor-acceptor (D-A) type architectures, which are prevalent in modern organic electronic devices.

In the realm of chemical synthesis, di-brominated heterocyclic compounds are valuable intermediates. They offer pathways to a variety of more complex, highly functionalized derivatives through selective substitution reactions at the bromine sites. This would theoretically allow for the construction of a library of novel thiazole-based compounds with tailored properties for various applications.

Therefore, due to the lack of available information in the scientific literature, it is not possible to provide a thorough and informative article focusing solely on the chemical compound this compound at this time.

Applications in Advanced Materials Science and Chemical Synthesis

Advanced Synthetic Reagents

The strategic incorporation of halogen atoms into molecular frameworks is a cornerstone of modern chemical synthesis, enabling the fine-tuning of electronic properties, metabolic stability, and biological activity. Within this context, highly functionalized heterocyclic compounds serve as valuable building blocks. 4,5-Dibromo-2-fluoro-1,3-thiazole has emerged as a noteworthy reagent, offering a unique combination of reactive sites that can be selectively addressed to introduce specific halogenated moieties into a variety of molecular architectures.

Role in Introducing Specific Halogenated Moieties

The utility of this compound as a synthetic reagent is rooted in the differential reactivity of its halogen substituents. The bromine atoms at the C4 and C5 positions of the thiazole (B1198619) ring are susceptible to a range of chemical transformations, most notably metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. These reactions provide a powerful platform for the construction of complex molecules containing a brominated or selectively substituted thiazole core.

Research into the reactivity of similar brominated thiazole derivatives has demonstrated their versatility. For instance, brominated thiazoles can undergo Suzuki and Stille cross-coupling reactions, allowing for the formation of carbon-carbon bonds with a wide array of boronic acids, boronic esters, and organostannanes. This capability is crucial for the synthesis of advanced materials, where the thiazole unit can be integrated into larger conjugated systems. The selective deprotonation of positions on the thiazole ring can also lead to the introduction of various substituents.

Furthermore, the bromine atoms on the thiazole ring can participate in halogen dance reactions, where a bromo group migrates from one position to another under the influence of a strong base. This reactivity opens up pathways to non-symmetrical brominated bithiazoles and other complex heterocyclic systems. The displacement of halogen atoms by various nucleophiles, such as alkoxides and thiolates, further underscores the value of brominated thiazoles in constructing diverse molecular scaffolds. The ability to selectively react at one of the bromine atoms while leaving the other intact for subsequent transformations makes compounds like this compound valuable for the stepwise synthesis of highly substituted thiazole derivatives.

The presence of the fluorine atom at the C2 position, while generally less reactive towards displacement than the bromine atoms, significantly influences the electronic nature of the thiazole ring, enhancing its stability and modulating the reactivity of the other positions. This electronic influence is a key feature in the design of new functional materials.

Applications in Radiochemistry (e.g., ¹⁸F labeling precursors, excluding clinical)

While specific research on the use of this compound as a precursor for ¹⁸F radiolabeling is not extensively documented, the broader class of halogenated thiazoles has shown significant promise in the field of radiochemistry for Positron Emission Tomography (PET). PET is a powerful molecular imaging technique that relies on the detection of positrons emitted from radiotracers labeled with short-lived isotopes, such as fluorine-18 (B77423) (¹⁸F). The development of novel ¹⁸F-labeled radiotracers is a critical area of research for non-invasive in vivo imaging.

The general strategy for preparing ¹⁸F-labeled thiazoles involves the nucleophilic substitution of a leaving group on the thiazole ring with [¹⁸F]fluoride. Research has shown that 2-halo-1,3-thiazoles are effective precursors for this transformation, with chloro and bromo substituents being the preferred leaving groups. nih.gov The reaction is typically carried out by treating the precursor with cyclotron-produced [¹⁸F]fluoride ion. nih.gov

Microwave-assisted synthesis has been demonstrated to be a particularly effective method for the radiofluorination of thiazole derivatives, often leading to significantly higher radiochemical yields (RCY) in shorter reaction times compared to conventional heating. nih.gov For example, the microwave-assisted fluorination of 2-bromo-1,3-thiazole has been shown to proceed in high yield. nih.gov This suggests that a dibrominated precursor like this compound could potentially serve as a precursor for ¹⁸F labeling, although the selective displacement of one of the bromine atoms in the presence of the others and the existing fluorine atom would need to be carefully controlled.

The resulting [¹⁸F]2-fluoro-1,3-thiazolyl moiety is considered a valuable structural motif for the development of new PET radiotracers due to its expected high resistance to metabolic defluorination in vivo. nih.gov For instance, a derivative of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile has been successfully labeled with ¹⁸F and evaluated as a high-affinity radioligand for imaging metabotropic glutamate (B1630785) subtype-5 receptors (mGluR5s). nih.gov

The following table summarizes the key aspects of using bromo-thiazole precursors for ¹⁸F labeling based on available research for analogous compounds.

| Precursor Type | Labeling Method | Key Findings | Potential Application | Reference |

| 2-Bromo-1,3-thiazole | Nucleophilic substitution with [¹⁸F]fluoride; Microwave-assisted | Chloro and bromo are effective leaving groups. Microwave heating improves RCY. | General precursor for [¹⁸F]2-fluoro-1,3-thiazole based radiotracers. | nih.gov |

| Halogenated Thiazole Derivatives | Nucleophilic substitution with [¹⁸F]fluoride | The [¹⁸F]2-fluoro-1,3-thiazolyl moiety is a promising structural motif for PET radiotracers. | Development of novel imaging agents. | nih.gov |

| Fluoromethylthiazole Derivative | ¹⁸F-labeling | Successful synthesis of a high-affinity radioligand for mGluR5 imaging. | Neuroscience research. | nih.gov |

Future Research Directions and Current Challenges

Greener and More Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of 4,5-Dibromo-2-fluoro-1,3-thiazole is a primary challenge. Traditional halogenation and cyclization reactions often rely on harsh reagents and produce significant waste. Future research will likely focus on several key areas to improve the sustainability of its synthesis.

One promising avenue is the application of flow chemistry . This technique allows for precise control over reaction parameters, often leading to higher yields, improved safety, and reduced solvent usage compared to batch processes. The synthesis of related halogenated thiazoles has already demonstrated the advantages of microreactor technology.

Another critical area is the exploration of catalytic C-H activation . Directly converting C-H bonds to C-Br or C-F bonds would be a more atom-economical approach than traditional methods that often involve pre-functionalized starting materials. Research into transition-metal catalysts, particularly those based on palladium, copper, or rhodium, could lead to novel and more direct synthetic pathways.

Furthermore, the use of alternative and greener solvents is paramount. Supercritical fluids, ionic liquids, and deep eutectic solvents are being investigated as replacements for volatile and often toxic organic solvents in the synthesis of heterocyclic compounds.

Novel Catalytic Transformations at Halogen Sites

The two bromine atoms at the 4 and 5 positions of the thiazole (B1198619) ring are key handles for further molecular elaboration. Future research will undoubtedly focus on leveraging these sites through a variety of catalytic cross-coupling reactions.

Suzuki-Miyaura coupling , a powerful method for forming carbon-carbon bonds, is a prime candidate for derivatizing this compound. This would allow for the introduction of a wide array of aryl and heteroaryl substituents, creating a library of novel compounds with potentially interesting electronic and photophysical properties.

Sonogashira coupling , which forms carbon-carbon bonds between sp-hybridized carbons (alkynes) and sp2-hybridized carbons (the thiazole ring), offers another pathway for extending the conjugation of the molecule. This is particularly relevant for the development of new organic electronic materials.

The Buchwald-Hartwig amination is another crucial catalytic reaction that could be employed to introduce nitrogen-based functional groups at the bromine positions. This would open the door to the synthesis of new pharmaceutical scaffolds and organic light-emitting diode (OLED) materials.

A significant challenge in this area is the selective functionalization of the two bromine atoms. Developing catalytic systems that can differentiate between the C4-Br and C5-Br positions would allow for the stepwise and controlled synthesis of complex, non-symmetrical derivatives.

Advanced Computational Modeling for Property Prediction

As the complexity of the derivatives of this compound grows, the ability to predict their properties prior to synthesis becomes increasingly valuable. Advanced computational modeling techniques will play a pivotal role in guiding experimental efforts.

Density Functional Theory (DFT) calculations can be used to predict a range of properties, including molecular geometry, electronic structure (HOMO/LUMO energy levels), and spectroscopic characteristics. This information is crucial for understanding the reactivity of the molecule and for designing derivatives with specific electronic properties for applications in organic electronics.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of the thiazole derivatives with their biological activity or material properties. These models can accelerate the discovery of new drug candidates or functional materials by prioritizing the synthesis of the most promising compounds.

A key challenge is the development of accurate and efficient computational models that can handle the presence of heavy atoms like bromine and the subtle electronic effects of fluorine.

Integration into Emerging Smart Materials Architectures

The unique combination of a polarizable thiazole ring and reactive halogen atoms makes this compound a promising building block for a variety of "smart" materials.

One area of exploration is in the development of organic field-effect transistors (OFETs) . The thiazole core is a known component of organic semiconductors, and the introduction of fluorine can help to tune the energy levels for improved charge transport. The bromine atoms provide sites for attaching solubilizing groups or for polymerization.

Another potential application is in the design of chemosensors . The thiazole ring can act as a binding site for specific analytes, and the electronic properties of the molecule can be modulated upon binding, leading to a detectable signal (e.g., a change in fluorescence or color).

The development of electrochromic materials , which change color in response to an electrical potential, is another exciting possibility. Polymerized derivatives of this compound could exhibit interesting electrochromic behavior due to the tunable electronic properties of the thiazole core.

Unexplored Derivatization Pathways and Their Chemical Significance

Beyond the well-established cross-coupling reactions, there are numerous other derivatization pathways for this compound that remain to be explored.

Lithiation reactions , followed by quenching with various electrophiles, could provide access to a wide range of functional groups at the 4 and 5 positions. The challenge lies in achieving selective lithiation in the presence of the sensitive fluoro and thiazole functionalities.

Metal-halogen exchange reactions offer another route to functionalization. The use of organometallic reagents, such as Grignard or organozinc compounds, could enable the introduction of alkyl, aryl, and other organic substituents.

The direct functionalization of the thiazole ring's C-H bond , although challenging, would represent a highly atom-economical approach to derivatization. Research into new catalytic systems for C-H activation is crucial for realizing this potential.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4,5-Dibromo-2-fluoro-1,3-thiazole to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents like DMSO or DMF to enhance reaction efficiency, as demonstrated in triazole/thiazole syntheses .

- Catalytic Conditions : Incorporate glacial acetic acid (5 drops) as a catalyst in reflux reactions to accelerate imine or Schiff base formation .

- Purification : Employ recrystallization with water-ethanol mixtures (1:1 v/v) to isolate high-purity products. Yields can reach ~65% under optimized conditions .

- Table 1 : Comparison of Synthesis Parameters

| Solvent | Catalyst | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| DMSO | Acetic acid | Reflux | 65 | 98 |

| Ethanol | None | RT | 30 | 85 |

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Analyze , , and NMR to confirm substitution patterns. For example, fluorine atoms in thiazoles typically show shifts between -100 to -150 ppm .

- IR Spectroscopy : Identify characteristic C-F (1100–1000 cm) and C-Br (600–500 cm) stretching vibrations .

- Mass Spectrometry : Use HRMS to validate molecular ion peaks (e.g., [M+H] for CHBrFNS).

Q. What safety protocols are essential when handling halogenated thiazoles like this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Halogenated compounds often cause severe irritation .

- Storage : Store in airtight containers at 2–8°C in a ventilated, dry area to avoid degradation .

- Spill Management : Neutralize spills with activated charcoal and dispose as hazardous waste .

Q. How to design preliminary biological activity assays for halogenated thiazoles?

- Methodological Answer :

- Antimicrobial Screening : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK293) at concentrations ≤100 μM to assess safety margins .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activities of halogenated thiazoles across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., pH, incubation time) and strain variability. For example, Bacillus subtilis may show sensitivity to bromo-substituted thiazoles in nutrient-rich media but not minimal media .

- Dose-Response Curves : Use Hill slope analysis to distinguish true activity from non-specific effects .

Q. What is the role of bromine and fluorine substituents in modulating thiazole reactivity and pharmacological properties?

- Methodological Answer :

- Electrophilicity : Bromine increases electrophilic aromatic substitution rates (e.g., Suzuki coupling at C4/C5), while fluorine enhances metabolic stability via C-F bond strength .

- Table 2 : Substituent Effects on Reactivity

| Substituent | Hammett σ | LogP Increase | Metabolic Half-Life (h) |

|---|---|---|---|

| Br | +0.23 | 0.8 | 4.5 |

| F | +0.06 | 0.2 | 12.3 |

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., C5-Br as a better leaving group than C4-Br due to steric effects) .

- Docking Studies : Simulate interactions with catalytic Pd complexes (e.g., Pd(PPh)) to predict coupling efficiency .

Q. What strategies improve the metabolic stability of halogenated thiazoles in in vivo studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.